N'-(4-methylphenyl)butanehydrazide
Description
Properties
IUPAC Name |
N'-(4-methylphenyl)butanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-4-11(14)13-12-10-7-5-9(2)6-8-10/h5-8,12H,3-4H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVVPBGKEDVVCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylphenyl)butanehydrazide typically involves the reaction of 4-methylphenylhydrazine with butanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for N’-(4-methylphenyl)butanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylphenyl)butanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted hydrazides.
Scientific Research Applications
N’-(4-methylphenyl)butanehydrazide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4-methylphenyl)butanehydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of Butanehydrazides
describes several butanehydrazide derivatives with varying substituents, providing insights into structure-activity relationships:
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Key Substituent | Biological Activity |
|---|---|---|---|---|---|
| 3-[(2-Hydroxyphenyl)amino]-N'-[4-methoxybenzylidene]butanehydrazide (5e) | C18H20N3O2 | 23 | 163–164 | 4-Methoxybenzylidene | Antimicrobial |
| N'-[Furan-2-ylmethylene]-3-[(2-hydroxyphenyl)amino]butanehydrazide (5f) | C15H17N3O2 | 19 | 175–176 | Furan-2-ylmethylene | Antimicrobial |
| N'-[Thiophen-2-ylmethylene]-3-[(2-hydroxyphenyl)amino]butanehydrazide (5g) | C15H17N3OS | 23 | 95–96 | Thiophen-2-ylmethylene | Antimicrobial |
Key Observations :
- Substituent Effects : Methoxybenzylidene (5e) and heterocyclic groups (5f, 5g) influence melting points and yields. For example, thiophene-substituted 5g has a significantly lower melting point (95–96°C), likely due to reduced crystallinity compared to aromatic substituents .
- The presence of electron-donating groups (e.g., methoxy) may enhance interactions with microbial targets .
Benzohydrazides vs. Butanehydrazides
and describe benzohydrazide derivatives with inhibitory activity against monoamine oxidases (MAO) and β-secretase:
Comparison with Butanehydrazides :
- Chain Length : Benzohydrazides (aromatic backbone) vs. butanehydrazides (aliphatic backbone) exhibit distinct bioactivities. While benzohydrazides target neurological enzymes (MAO, β-secretase) , butanehydrazides in show potent analgesia, suggesting divergent mechanistic pathways .
- Synthetic Yields : Butanehydrazides (e.g., 5e: 23% yield) generally have lower yields compared to benzohydrazides (e.g., H19: 82.68% yield), possibly due to steric challenges in aliphatic hydrazide synthesis .
Adamantylcarbohydrazides
reports N′-heteroarylidene-1-adamantylcarbohydrazides with broad-spectrum antimicrobial activity. For example, compounds 4 and 5 (adamantane derivatives) showed potent activity against Gram-positive bacteria and Candida albicans .
Contrast with Butanehydrazides :
- Butanehydrazides, with flexible chains, may better penetrate tissues, as seen in their systemic analgesic effects .
Sulfonyl and Piperidine Derivatives
describes a sulfonyl-piperidine carbohydrazide (4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide) with a molecular weight of 473.31. Such bulky substituents likely improve metabolic stability but may limit bioavailability compared to simpler butanehydrazides .
Critical Analysis of Pharmacological Profiles
- Analgesic Activity : N'-(1-phenylethylidene)butanehydrazide () outperformed ASA, highlighting the role of the phenylethylidene group in enhancing potency .
- Antimicrobial Activity : Butanehydrazides with hydroxylphenyl or heterocyclic substituents () showed moderate activity, whereas adamantyl derivatives () were more potent, suggesting that bulky groups enhance antimicrobial efficacy .
Biological Activity
N'-(4-methylphenyl)butanehydrazide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the condensation of 4-methylphenyl hydrazine with butanoyl chloride or butanoic acid derivatives. The reaction can be summarized as follows:
This reaction is usually carried out under controlled conditions to ensure high yield and purity of the final product.
Biological Activity
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of hydrazides, including this compound, possess significant antimicrobial properties against various bacterial strains. For instance, compounds in this class have been evaluated for their effectiveness against Staphylococcus aureus and Escherichia coli, with varying degrees of success.
- Antitumor Activity : Research indicates that hydrazone derivatives can inhibit tumor cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for cancer therapy.
- Enzyme Inhibition : this compound has been studied for its inhibitory effects on specific enzymes, such as urease. The IC50 values indicate the concentration required to inhibit 50% of enzyme activity, which is crucial for determining the efficacy of the compound in therapeutic applications.
Data Table: Biological Activities and IC50 Values
Case Studies
- Antimicrobial Study : A study conducted by researchers evaluated the antimicrobial activity of various hydrazone derivatives, including this compound. The results indicated that this compound exhibited notable activity against both gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
- Antitumor Research : In another study focusing on the antitumor properties, this compound was tested against several cancer cell lines. The compound showed promising results in inhibiting cell growth and inducing apoptosis, highlighting its potential application in cancer treatment.
- Enzyme Inhibition : Research on enzyme inhibition revealed that this compound effectively inhibited urease activity with an IC50 value comparable to standard inhibitors. This suggests its potential use in treating conditions related to excessive urease activity, such as certain types of kidney stones.
Q & A
Q. What are the standard synthetic routes for N'-(4-methylphenyl)butanehydrazide, and how are reaction conditions optimized?
The synthesis typically involves condensation of butanehydrazide with a substituted benzaldehyde derivative (e.g., 4-methylbenzaldehyde) under reflux conditions. Solvents like ethanol or dichloromethane are commonly used, with MgSO₄ as a drying agent to drive the reaction to completion. Yields are optimized by controlling temperature, stoichiometry, and reaction time. For example, refluxing overnight in dichloromethane with MgSO₄ achieved 84% yield for a structurally analogous hydrazide . Characterization is performed via NMR, IR, and mass spectrometry to confirm purity and structure .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy : Identifies proton environments (e.g., hydrazide NH peaks at δ 9–11 ppm) and confirms substitution patterns on the phenyl ring.
- IR spectroscopy : Detects characteristic C=O stretches (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Mass spectrometry : Validates molecular weight and fragmentation patterns. These methods are cross-validated with elemental analysis to ensure structural integrity .
Q. How does the hydrazide functional group influence the compound's reactivity?
The hydrazide moiety enables Schiff base formation via condensation with carbonyl compounds. For example, reactions with aldehydes or ketones yield hydrazones, which are stabilized by conjugation. pH and temperature are critical for selectivity; acidic conditions favor protonation of the hydrazide nitrogen, enhancing electrophilic attack .
Advanced Research Questions
Q. What advanced structural elucidation methods resolve ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, SHELX software (e.g., SHELXL for refinement) is used to analyze bond lengths, angles, and hydrogen-bonding networks. In a study of a similar hydrazide, SCXRD revealed a distorted square planar geometry in copper(II) complexes, with Cu–N bonds at 1.95–1.98 Å . Computational methods like DFT further validate experimental data by modeling electronic structures .
Q. How can synthetic protocols be optimized for high-throughput applications?
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of aromatic intermediates.
- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate condensation reactions.
- Automation : Flow chemistry systems improve reproducibility for multi-step syntheses. Evidence from analogous compounds shows that recrystallization from ethanol increases purity to >95% .
Q. What strategies address contradictions in biological activity data across studies?
Discrepancies in antimicrobial or enzyme inhibition results may arise from assay conditions (e.g., bacterial strain variability, concentration gradients). Statistical meta-analysis and dose-response curve standardization (e.g., IC₅₀ calculations) are recommended. For hydrazide derivatives, comparative studies using isogenic microbial strains can isolate structure-activity relationships .
Q. How do computational models predict the bioactivity of this compound?
Molecular docking (e.g., AutoDock Vina) simulates interactions with target proteins. For example, hydrazide derivatives showed high affinity for bacterial dihydrofolate reductase (binding energy: −9.2 kcal/mol) in silico, correlating with experimental MIC values of 2–8 µg/mL . MD simulations further assess stability of ligand-protein complexes over 100 ns trajectories.
Methodological Tables
Table 1. Key Synthetic Parameters for Hydrazide Derivatives
| Condition | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Time | 8–12 hrs (reflux) | Yield ↑ by 15–20% | |
| Solvent | Ethanol vs. DCM | Purity ↑ with ethanol | |
| Catalyst | MgSO₄ (anhydrous) | Reaction completion ↑ |
Table 2. Spectroscopic Benchmarks for this compound
| Technique | Key Signals | Structural Insight | Reference |
|---|---|---|---|
| ¹H NMR | δ 2.35 (CH₃, phenyl), δ 9.8 (NH) | Confirms substituents | |
| IR | 1650 cm⁻¹ (C=O) | Validates hydrazide core |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
